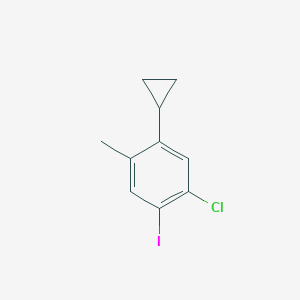

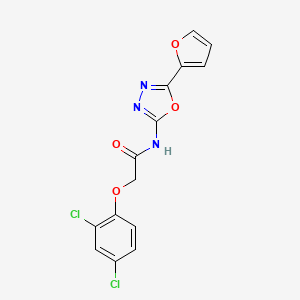

![molecular formula C20H23NO3 B2811423 [(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 380163-18-8](/img/structure/B2811423.png)

[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbamates, such as “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate”, can be achieved through various methods. One such method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst, enabling the direct conversion of low-concentration CO 2 into carbamates .Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Scientific Research Applications

Antituberculosis Activity of Organotin Complexes

Organotin complexes, which could be structurally related to “[(2,5-Dimethylphenyl)carbamoyl]methyl 2-phenylbutanoate,” have been studied for their antituberculosis activity. The research has shown that the antituberculosis activity of organotin complexes is influenced by the ligand environment and the structure of the compound. These studies indicate that triorganotin(IV) complexes exhibit superior antituberculosis activity compared to diorganotin(IV) complexes, highlighting the potential for designing new antituberculosis agents based on organotin chemistry (Iqbal, Ali, & Shahzadi, 2015).

Applications in Organic Synthesis

Methyl-2-formyl benzoate, a compound with a functional group arrangement that could be considered in the context of “this compound,” is known for its bioactive precursor role in organic synthesis. Its various pharmacological activities, such as antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties, make it a significant structure and an excellent precursor for the search for new bioactive molecules. This highlights the importance of such compounds in the development of medical products and their significant role in organic synthesis (Farooq & Ngaini, 2019).

Bioremediation of Agricultural Soil

Research on the bioremediation of methyl parathion contaminated agricultural soil by microorganisms illustrates the environmental applications of carbamate pesticides, potentially related to “this compound.” This study focuses on overcoming bioaccumulation caused by pesticides through bioremediation, a technique that could be applied to degrade harmful compounds in the environment (Bara, Soni, Jaiswal, & Shrivastava, 2017).

Hydrogen Bonding in Solvent Mixtures

A study on hydrogen bonding in mixtures containing dimethyl sulfoxide (DMSO) and other ethers with non-polar solvents provides insights into the molecular interactions of solvent systems, which may include compounds like “this compound.” Understanding these interactions can help in designing better solvents for industrial and research applications (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name |

[2-(2,5-dimethylanilino)-2-oxoethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-4-17(16-8-6-5-7-9-16)20(23)24-13-19(22)21-18-12-14(2)10-11-15(18)3/h5-12,17H,4,13H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEOKQFELFJVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2811345.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid](/img/structure/B2811346.png)

![Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2811348.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide](/img/structure/B2811353.png)

![1-(prop-2-yn-1-yl)-N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide](/img/structure/B2811354.png)

![3-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2811357.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)